
Comprehensive Application Notes and
Protocols: Ifenprodil Dosing Regimens in
Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ifenprodil

CAS No.: 23210-56-2

Cat. No.: S004181

Get Quote

Clinical Pharmacology and Mechanism of Action

Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA)

receptor with additional activity on other receptor systems. This small molecule therapeutic agent exhibits

high binding specificity for the GluN2B subunit, demonstrating >200-fold selectivity over other NMDA

receptor subunits [1]. The molecular mechanism involves allosteric inhibition of glutamate signaling

through specific interaction with the amino terminal domain of GluN2B-containing NMDA receptors,

thereby modulating downstream calcium influx and neuronal excitability [2]. Ifenprodil represents a first-

in-class therapeutic approach for chronic cough conditions through its action as a centrally-acting agent

that suppresses the cough reflex urge in the brain [3].

In addition to its primary mechanism, ifenprodil exhibits multi-receptor activity, functioning as a blocker

of G protein-activated inwardly rectifying potassium (GIRK) channels, which contributes to its potential

efficacy in substance use disorders [4] [5]. This GIRK channel inhibition occurs through interaction with key

residues in the channel structure, reducing neuronal excitability and potentially modulating reward pathways

[4]. The drug also demonstrates affinity for α1-adrenergic receptors, although the clinical significance of

this activity remains under investigation [5]. The pleiotropic receptor profile of ifenprodil contributes to its

diverse therapeutic applications across neurological and respiratory indications.
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Table 1: Ifenprodil Pharmacological Targets and Therapeutic Implications

Molecular Target
Type of
Interaction

Functional Effect Therapeutic Relevance

GluN2B-NMDA
Receptor

Allosteric
antagonist

Inhibits glutamate signaling;
reduces Ca²⁺ influx

Chronic cough treatment;
neuroprotection

GIRK Channels Channel
blocker

Reduces neuronal excitability Substance use disorders

α1-Adrenergic
Receptors

Antagonist Modulates sympathetic activity Contribution to overall effect
profile

Clinical Trial Dosing Regimens

Ifenprodil has been investigated in multiple clinical trials across various therapeutic areas, with dosing

strategies optimized based on phase 1 pharmacokinetic studies and pharmacodynamic modeling. The dose-

ranging approach has evolved through clinical development, incorporating data from receptor occupancy

studies and efficacy endpoints to establish therapeutic windows. A phase 1 pharmacokinetic study

demonstrated that ifenprodil exhibits linear pharmacokinetics over the dose range of 5-15 mg following

intravenous administration, with no accumulation observed upon repeated once-daily dosing for 7 days [6].

This linear pharmacokinetic profile has facilitated dose optimization in later-stage clinical trials.

Recent non-human primate receptor occupancy studies conducted in collaboration with Yale University

have provided critical insights for dose selection in advanced clinical trials. These studies demonstrated

dose-dependent GluN2B receptor occupancy with a calculated EC₅₀ (50% occupancy) of 0.04 mg/kg

(human equivalent dose of ~20 mg) and approximately 80% receptor occupancy predicted at 0.2 mg/kg

(human equivalent dose of ~80 mg) [1]. This receptor occupancy data indicates that doses between 40-80 mg

TID are expected to achieve 60-80% receptor occupancy, significantly enhancing therapeutic effects

compared to the 20 mg TID dose used in earlier phase 2a trials [1].

Table 2: Ifenprodil Dosing Regimens in Clinical Trials
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Trial
Phase/Type

Indication
Dosing
Regimen

Duration Key Efficacy Findings

Phase 2a [3] IPF-associated

chronic cough

20 mg TID 12 weeks ~40% cough reduction

(p=0.001)

Phase 2b
(Planned) [3]

Refractory chronic

cough (RCC)

40 mg, 80 mg,

120 mg TID vs.
placebo

12 weeks Primary endpoint: 24-hour

cough frequency at 12
weeks

Randomized
Controlled Trial
[5]

Methamphetamine
use disorder

60 mg/d (20 mg
TID), 120 mg/d

(40 mg TID) vs.
placebo

84 days No significant effect on
primary outcome;

improvement in
emotionality problems

subscale

Preclinical
(Guinea Pig) [3]

Cough suppression 1, 3, 10, 30

mg/kg

Acute

challenge

93% reduction in median

cough count at 30 mg/kg
(p=0.036)

Detailed Experimental Protocols

Preclinical Cough Suppression Model

The guinea pig citric acid challenge model serves as the primary preclinical assay for evaluating

ifenprodil's antitussive effects prior to human trials. The experimental workflow begins with animal

preparation, where 5-9 guinea pigs per dose group are acclimatized to laboratory conditions. The dosing

protocol involves intraperitoneal administration of either vehicle control or ifenprodil at 1, 3, 10, and 30

mg/kg doses [7]. Following a 30-minute absorption period, animals are exposed to an aerosolized citric

acid challenge consisting of 0.1M concentration for 10 minutes, followed immediately by 0.3M

concentration for an additional 10 minutes, with a 5-minute washout period between exposures [7].

During the challenge phase, quantitative cough monitoring is performed by trained observers blinded to

treatment groups. The primary endpoint is cumulative cough count, measured across exposure and washout

periods. Additional parameters include cough bout frequency and respiratory rate monitoring to assess
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potential respiratory depression. In recent studies, the 30 mg/kg dose demonstrated 93% reduction in

median cough count (p=0.036) with a clear dose-response relationship observed across all tested

concentrations [3]. Importantly, measurements confirmed no respiratory depression at any dose level,

distinguishing ifenprodil from other antitussive agents like codeine and baclofen [7].

Intervention Phase

Assessment Phase

Animal_Preparation

Dosing

Group assignment
(5-9 animals/group)

Absorption_Period

Ifenprodil administration
(1-30 mg/kg, i.p.)

Citric_Acid_Challenge

30-minute wait

Data_Collection

Aerosol exposure:
0.1M & 0.3M citric acid

Analysis

Cough counts & bouts
Respiratory rate
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Click to download full resolution via product page

Diagram 1: Preclinical cough suppression experimental workflow illustrating the sequential procedures from

animal preparation through data analysis in the guinea pig citric acid challenge model.

Clinical Trial Protocol for Chronic Cough

The SILINDA Phase 2b trial represents the current advanced clinical development program for ifenprodil

in refractory chronic cough (RCC). This study employs a randomized, double-blind, placebo-controlled

design with four parallel arms. The trial will enroll approximately 240 adult patients with diagnosed RCC,

randomized in a 1:1:1:1 ratio to receive ifenprodil 40 mg, 80 mg, or 120 mg TID, or matching placebo [3].

The treatment duration is 12 weeks, with a primary endpoint measurement at week 12. Patient recruitment

is expected to begin in early 2025, with topline results anticipated by the end of 2026 [3].

The patient population includes adults with refractory chronic cough, defined as cough persisting for more

than 8 weeks despite medical treatment of identified associated causes. The primary efficacy endpoint is

24-hour cough frequency measured using the VitaloJAK cough monitoring system at week 12 [3]. Key

exploratory endpoints include subjective measures such as the Cough Severity Visual Analogue Scale

(CS-VAS), Leicester Cough Questionnaire (LCQ), and real-time longitudinal cough monitoring [3]. The

trial design incorporates a placebo run-in period to minimize placebo response and uses non-stratified

randomization based on uniform efficacy observed across both low and high cough count patients in earlier

trials [7].

Substance Use Disorder Trial Protocol

For methamphetamine use disorder, a randomized, double-blind, placebo-controlled, dose-ranging trial

was conducted to evaluate ifenprodil's efficacy and safety. The study employed three parallel arms

(placebo, 60 mg/day, and 120 mg/day) with a 1:1:1 allocation ratio using the minimization method to

balance prognostic factors including sex, DSM-5 criteria severity, and recent methamphetamine use [5]. The

total intervention period was 84 days, followed by an 84-day follow-up period to assess durability of

response. The study utilized Cerocral fine granules 4% (ifenprodil tartrate) with matching placebo to

maintain blinding [4].
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The primary outcome measure was methamphetamine use or non-use during the 84-day administration

period, comparing the 120 mg/d ifenprodil group with placebo [5]. Secondary outcomes included days of

abstinence, percentage of abstinent days, urine toxicology results, Stimulant Relapse Risk Scale (SRRS)

scores, and drug craving measured by a numerical rating scale. Assessment timepoints were scheduled

every 4 weeks throughout the entire 168-day study period, with safety monitoring (vital signs, laboratory

tests) conducted at days 0, 28, and 84 [5]. The trial confirmed the safety profile of ifenprodil in this patient

population but did not demonstrate significant effects on the primary outcome [5].

Safety and Tolerability Profile

Across clinical trials, ifenprodil has demonstrated a favorable safety profile with no unexpected safety

signals. In the methamphetamine use disorder trial, which administered doses up to 120 mg/day for 84 days,

the safety of ifenprodil was confirmed in this patient population, with no serious adverse events attributed

to the study medication [5]. The non-human primate receptor occupancy studies provided additional

safety margins, indicating that doses up to 80 mg TID achieving approximately 80% receptor occupancy

remain safely below levels associated with adverse events in preclinical models [1].

The preclinical toxicology profile supports the therapeutic window for ifenprodil in chronic cough

indications. The no observed adverse effect level (NOAEL) was established at 37 mg/kg based on 52-week

GLP toxicology studies in rats [7]. Importantly, in guinea pig models, near-complete cough suppression

(93% reduction) was achieved at 30 mg/kg, which remains below the NOAEL, defining a significant

therapeutic index [3]. Additionally, respiratory function assessments confirmed no respiratory depression

at any effective dose, addressing a significant concern with centrally-acting antitussive agents like codeine

and baclofen [7].

Regulatory Considerations and Development Status

Ifenprodil presents a unique regulatory positioning as an approved drug in Japan and South Korea that is

simultaneously considered a new chemical entity (NCE) in major global markets [7]. This status provides

Seyltx with the opportunity to leverage extensive existing safety data while obtaining maximum exclusivity

and intellectual property protection in new markets. The development program has incorporated U.S. FDA
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feedback on the Phase 2b trial design, including the three-dose arm structure and primary endpoint selection

[3].

The current development timeline anticipates patient enrollment for the SILINDA Phase 2b trial in early

2025, with topline data expected by the end of 2026 [3]. Additional non-human primate receptor

occupancy studies have informed dose selection for this trial, suggesting that increased doses of 40-80 mg

TID are likely to significantly enhance cough suppression efficacy before receptor saturation [1]. Beyond

refractory chronic cough, the company is evaluating potential expansion opportunities in additional cough

hypersensitivity indications and other neuronal hypersensitization conditions where vagal afferent neuronal

hypersensitivity plays a pathogenic role [7].

Conclusion

The comprehensive clinical development program for ifenprodil demonstrates a rational dose optimization

strategy spanning preclinical models through phase 2 clinical trials. The dose-dependent efficacy observed

in both animal models and early human trials, coupled with the established safety profile across multiple

indications, supports continued development of this novel therapeutic agent. The planned Phase 2b

SILINDA trial incorporating 40 mg, 80 mg, and 120 mg TID dosing will provide critical data on the optimal

risk-benefit profile for refractory chronic cough patients. Researchers should consider the therapeutic

receptor occupancy targets (60-80%) and dose-linear pharmacokinetics when designing future clinical

trials with ifenprodil across potential indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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